2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features both oxazole and pyridine rings fused together. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a variety of biological targets. The specific target can vary widely depending on the exact structure of the compound .
Mode of Action
The interaction of oxazole derivatives with their targets can lead to a variety of effects. For example, some oxazole derivatives are known to inhibit certain enzymes, while others might interact with receptor proteins .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary widely depending on their exact structure. Some oxazole derivatives are well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of oxazole derivatives can vary widely. Some oxazole derivatives have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities .
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 4-chlorobenzoic acid with 2-amino-3-hydroxypyridine in the presence of a catalyst such as perchloric acid supported on silica nanoparticles. The reaction is carried out in methanol under ambient conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can occur, especially targeting the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or various halogenating agents.
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
- 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(4-Fluorophenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine
Comparison: 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which enhances its lipophilicity and potentially its biological activity. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative often exhibits higher potency in antimicrobial and anticancer assays .
Properties
IUPAC Name |
2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTURZCXNIZQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388093 |
Source
|
Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-45-6 |
Source
|
Record name | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52333-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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